2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid
Description
2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid is a Schiff base derivative comprising a benzoic acid backbone linked via an iminomethyl (-CH=N-) group to a 3-phenyl-substituted indole moiety. This structure combines the aromatic and acidic properties of benzoic acid with the π-conjugated indole system, which is known for its bioactivity in medicinal chemistry . For example, imine formation (Schiff base synthesis) is a common strategy, as seen in the preparation of related compounds like (E)-4-(2-(4-((4-(((1,3-dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid .
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(E)-(3-phenylindol-1-yl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-22(26)18-11-5-4-10-17(18)14-23-24-15-20(16-8-2-1-3-9-16)19-12-6-7-13-21(19)24/h1-15H,(H,25,26)/b23-14+ |
InChI Key |
MBFAWZRVLMIOLJ-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)/N=C/C4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid typically involves the condensation of 3-phenyl-1H-indole with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or anhydrous aluminum chloride . The reaction conditions may vary, but common solvents used include toluene and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced indole derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid and analogous compounds:
Key Structural and Functional Insights :
Linker Flexibility: The iminomethyl bridge in the target compound offers conformational flexibility compared to the rigid phthalimide linkers in and . This flexibility may enhance binding to biological targets . Amide or ester linkers (e.g., ) introduce hydrolytic stability challenges but improve synthetic versatility .
Bioactivity Trends: Indole-acetic acid derivatives () exhibit pronounced antitumor activity, suggesting that the target compound’s indole-benzoic acid hybrid may share similar mechanisms, such as intercalation or enzyme inhibition . Phthalimide-containing analogs () are often associated with anti-inflammatory or antimicrobial effects due to their electron-deficient aromatic systems .
Synthetic Accessibility :
- Schiff base formation (as in the target compound) is a one-step, high-yield reaction under mild conditions, whereas phthalimide derivatives require multi-step syntheses (e.g., cyclization reactions in ) .
Research Findings and Data Gaps :
- Anticancer Potential: While indole-benzoic acid hybrids (e.g., 2-(acetylamino)benzoic acid methyl ester in ) show tumor cell line inhibition (IC₅₀ values: 10–50 µM), quantitative data for the target compound are lacking .
- Antimicrobial Activity : Analogous Schiff bases (e.g., triazole-linked benzoic acids in ) inhibit Staphylococcus aureus (MIC: 8–32 µg/mL), suggesting testable hypotheses for the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
